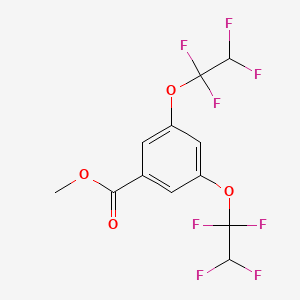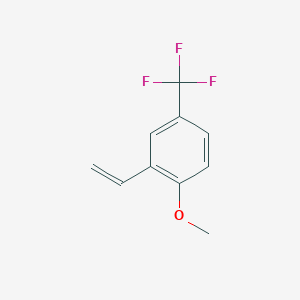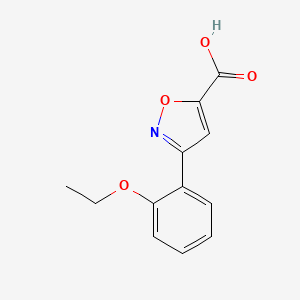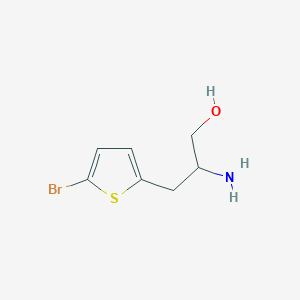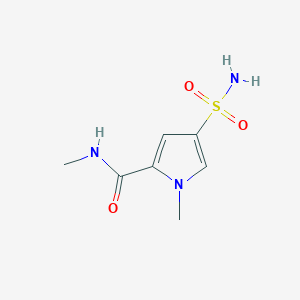
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenethylamine and is characterized by the presence of two methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Step 1: Formation of Nitroalkene
Reactants: 2,5-Dimethoxybenzaldehyde, Nitroethane
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux
-
Step 2: Reduction of Nitroalkene to Amine
Reactants: Nitroalkene
Reducing Agent: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Solvent: Ether or ethanol
Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the double bond in the prop-2-en-1-amine moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Saturated amines, reduced alkenes
Substitution: Halogenated derivatives, nitro compounds
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) in certain cellular environments, leading to oxidative stress and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors and enzymes, influencing neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,4-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,5-Dimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
791563-64-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+ |
InChI-Schlüssel |
UBLRPXQMWQHSKH-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C/CN |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









